

CAS number and molecular structure of 9-(4-Biphenyl)carbazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-(4-Biphenyl)carbazole

Cat. No.: B1581763

[Get Quote](#)

An In-Depth Technical Guide to **9-(4-Biphenyl)carbazole**: Structure, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

9-(4-Biphenyl)carbazole is a tricyclic aromatic organic compound that has garnered significant interest in materials science and holds potential as a scaffold in medicinal chemistry. Structurally, it consists of a central carbazole core, a nitrogen-containing heterocyclic system, where the nitrogen atom is substituted with a biphenyl group at the 4-position. This unique architecture, featuring an extended π -conjugated system, imparts notable electronic and photophysical properties, as well as high thermal stability.^[1] While its primary application to date has been in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), the carbazole nucleus is a well-established "privileged structure" in drug discovery, known to be a component of various biologically active compounds.^{[1][2][3]}

This guide provides a comprehensive technical overview of **9-(4-Biphenyl)carbazole** for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental identifiers, physicochemical properties, a validated synthetic pathway with mechanistic insights, and a discussion of its current and potential applications.

Core Molecular Identity and Physicochemical Properties

The precise identification and characterization of a compound are foundational for any research and development endeavor. **9-(4-Biphenyl)carbazole** is identified by the CAS Registry Number 6299-16-7.[\[1\]](#)[\[4\]](#)[\[5\]](#) Its molecular properties are summarized in the table below.

Table 1: Molecular Identifiers and Properties

Property	Value	Source(s)
CAS Number	6299-16-7	[1] [4] [5]
Molecular Formula	C ₂₄ H ₁₇ N	[1] [5]
Molecular Weight	319.4 g/mol	[5]
IUPAC Name	9-(4-phenylphenyl)carbazole	[5]
Common Synonyms	9-(4-biphenyl)carbazole, 9-([1,1'-biphenyl]-4-yl)-9H-carbazole	[1] [5]
Appearance	White to light yellow powder or crystals	[4]
SMILES	C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C(C=CC=C5)3	[5] [6]
InChI Key	DQMMBEPJQZXXGK-UHFFFAOYSA-N	[5]

The structure combines a rigid, electron-rich carbazole unit with a biphenyl moiety. This extended conjugation contributes to its high thermal stability and specific optoelectronic characteristics, making it highly soluble in common organic solvents.[\[1\]](#) These features are critical for its function in electronic devices, where stability and processability are paramount.

Molecular Structure Diagram

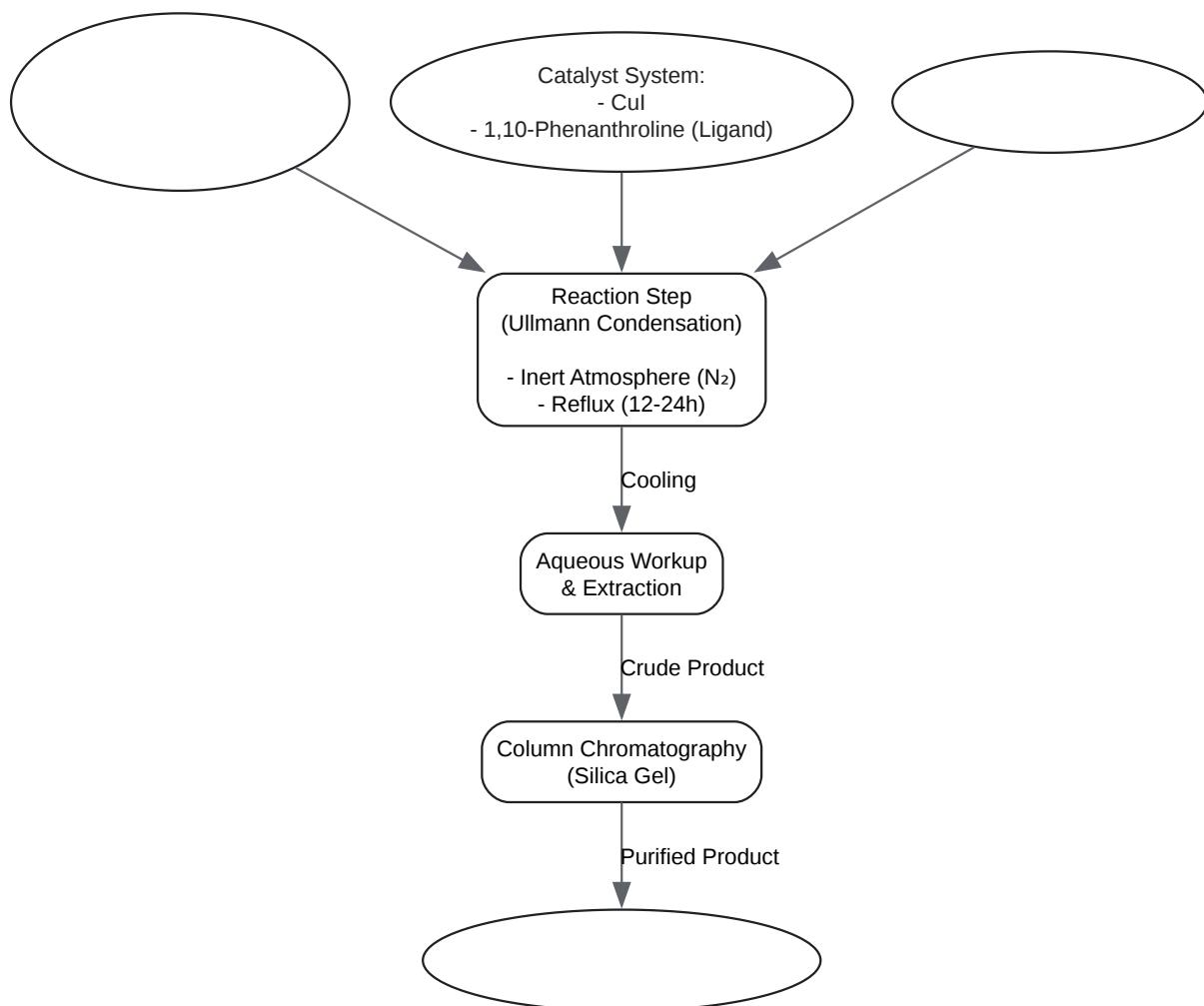
Caption: 2D structure of **9-(4-Biphenylyl)carbazole**.

Synthesis Protocol and Mechanistic Rationale

The synthesis of **9-(4-Biphenylyl)carbazole** is typically achieved through a cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. The Ullmann condensation is a classic and effective method. This protocol details a copper-catalyzed approach, which is widely cited for N-arylation of carbazoles and related heterocycles.^[7]

Experimental Protocol: Copper-Catalyzed Ullmann Condensation

- **Reactor Setup:** To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 9H-carbazole (1.0 eq.), 4-iodobiphenyl (1.1 eq.), and potassium carbonate (K_2CO_3 , 2.5 eq.) as the base.
- **Catalyst and Ligand Addition:** Add copper(I) iodide (CuI , 0.1 eq.) as the catalyst and 1,10-phenanthroline (0.1 eq.) as the ligand. The ligand is crucial as it stabilizes the copper catalyst and facilitates the reaction.
- **Solvent and Reaction Conditions:** Add anhydrous dimethylformamide (DMF) to the flask to serve as the solvent. Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Heat the reaction mixture to reflux (approx. 153°C) for 12-24 hours.
- **Workup and Purification:** After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- **Final Purification:** The crude product is then purified by column chromatography on silica gel to yield the final product, **9-(4-Biphenylyl)carbazole**.


Causality and Mechanistic Insights

- **Role of the Catalyst:** Copper(I) iodide is the active catalyst. It coordinates with the carbazole and the aryl halide to facilitate the C-N bond formation. The reaction proceeds through an

oxidative addition and reductive elimination cycle.

- Function of the Base: Potassium carbonate is a mild inorganic base used to deprotonate the N-H of the carbazole. This generates the carbazolide anion, a potent nucleophile that attacks the aryl halide in the catalytic cycle.
- Importance of the Ligand: 1,10-Phenanthroline acts as a chelating ligand for the copper ion. This enhances the solubility and reactivity of the catalyst and prevents its disproportionation or precipitation, leading to higher yields and cleaner reactions.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **9-(4-Biphenyl)carbazole**.

Core Applications and Functional Rationale

Established Application: Organic Electronics (OLEDs)

The most prominent application of **9-(4-Biphenyl)carbazole** is in the field of organic electronics. It is widely used as a host material for phosphorescent emitters in OLEDs.[\[1\]](#)

- Functional Rationale:
 - High Triplet Energy (E_T): For a host material to be effective in a phosphorescent OLED (phOLED), its triplet energy level must be higher than that of the phosphorescent dopant (emitter). This ensures efficient energy transfer from the host to the guest and prevents back-energy transfer, maximizing the device's light-emitting efficiency. The carbazole moiety provides a high E_T, making it suitable for hosting blue and green phosphorescent emitters.
 - Charge Transport: Carbazole derivatives are known for their excellent hole-transporting properties.[\[8\]](#) This balanced charge transport ensures that electrons and holes can efficiently meet and form excitons within the emissive layer, further enhancing device performance.
 - Thermal and Morphological Stability: The high thermal stability of **9-(4-Biphenyl)carbazole** ensures that the OLED device can operate for long periods without degradation.[\[1\]](#) Its rigid structure helps in forming stable amorphous films, which is critical for preventing crystallization and ensuring device longevity.[\[9\]](#)

Prospective Application: Scaffold in Drug Development

While not a drug itself, **9-(4-Biphenyl)carbazole** represents a valuable scaffold for medicinal chemistry and drug development. The carbazole core is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[\[2\]](#)[\[3\]](#)

- Rationale for Exploration:

- Anticancer Potential: Many N-substituted carbazole derivatives have demonstrated potent anticancer activity.^[2] The planar carbazole structure can intercalate with DNA, and derivatives can be designed to inhibit key enzymes like protein kinases.
- Neuroprotective Activity: Certain carbazole derivatives have shown significant neuroprotective abilities, potentially through antioxidant mechanisms.^[2] The lipophilic nature of the **9-(4-Biphenyl)carbazole** scaffold could facilitate crossing the blood-brain barrier, a critical requirement for neurotherapeutics.
- Antimicrobial Properties: The introduction of specific functional groups onto the carbazole or biphenyl rings can lead to compounds with significant antibacterial and antifungal activities.^{[2][3]}
- Modulation of Physicochemical Properties: The biphenyl group offers a site for further chemical modification. Functional groups can be added to tune properties such as solubility, lipophilicity, and metabolic stability, allowing for the optimization of drug-like characteristics in a lead discovery program.^[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **9-(4-Biphenyl)carbazole** is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).^[5] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this compound.^[5]

Conclusion

9-(4-Biphenyl)carbazole is a functionally versatile molecule with a well-established role in materials science as a high-performance component in organic electronic devices. Its synthesis is achievable through robust and well-understood cross-coupling methodologies. Beyond its current applications, its core structure, featuring the biologically significant carbazole moiety, presents a promising and largely untapped platform for the design and synthesis of novel therapeutic agents. For professionals in materials science and drug discovery, **9-(4-Biphenyl)carbazole** serves as both a reliable component and an intriguing starting point for future innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 6299-16-7: 9-(biphenyl-4-yl)-9H-carbazole | CymitQuimica [cymitquimica.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 9-(4-Biphenylyl)carbazole | 6299-16-7 | TCI AMERICA [tcichemicals.com]
- 5. 9-(4-Biphenylyl)carbazole | C24H17N | CID 412897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 9-(4-biphenylyl)carbazole (C24H17N) [pubchemlite.lcsb.uni.lu]
- 7. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbazole - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- To cite this document: BenchChem. [CAS number and molecular structure of 9-(4-Biphenylyl)carbazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581763#cas-number-and-molecular-structure-of-9-4-biphenylyl-carbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com